3-(4-Aminophenoxy)azetidine-1-carboxamide
Overview
Description
3-(4-Aminophenoxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(4-Aminophenoxy)azetidine-1-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth and differentiation, inflammation, and immune responses .
Mode of Action
This compound interacts with STAT3 by inhibiting its activity. It binds to STAT3 with high affinity, as confirmed by isothermal titration calorimetry analysis . This binding disrupts the formation of STAT3:STAT3 dimers, a crucial step in the activation of STAT3 .
Biochemical Pathways
The inhibition of STAT3 by this compound affects various biochemical pathways. STAT3 is involved in many cellular processes, including cell growth and differentiation, inflammation, and immune responses . By inhibiting STAT3, the compound can disrupt these processes.
Pharmacokinetics
The compound’s potency against stat3 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The inhibition of STAT3 by this compound has several molecular and cellular effects. It inhibits constitutive STAT3 phosphorylation and DNA-binding activity in human breast cancer cells . Furthermore, treatment of breast cancer cells with this compound inhibits cell growth, colony survival, and induces apoptosis .
Biochemical Analysis
Biochemical Properties
3-(4-Aminophenoxy)azetidine-1-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as STAT3, which is involved in cell signaling pathways . The compound binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation. This interaction disrupts the STAT3 signaling pathway, which is crucial for cell growth and differentiation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of STAT3 by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound affects gene expression by altering the transcriptional activity of STAT3 target genes, which are involved in various cellular processes such as inflammation and immune response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the SH2 domain of STAT3, inhibiting its phosphorylation and dimerization . This inhibition prevents STAT3 from translocating to the nucleus and binding to DNA response elements, thereby blocking the transcription of target genes. The compound’s ability to inhibit STAT3 activity makes it a promising candidate for developing novel anticancer therapeutics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound has been observed to result in sustained inhibition of STAT3 activity and prolonged effects on cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits STAT3 activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s metabolism may involve enzymatic modifications that affect its stability and activity . These metabolic pathways can impact the compound’s efficacy and potential side effects, making it essential to understand its metabolic profile for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells . These interactions influence the compound’s accumulation in target tissues and its overall bioavailability, affecting its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
3-(4-aminophenoxy)azetidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-7-1-3-8(4-2-7)15-9-5-13(6-9)10(12)14/h1-4,9H,5-6,11H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUSVKMAZJVBQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.